![molecular formula C15H17FO3 B1323891 trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-90-5](/img/structure/B1323891.png)

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

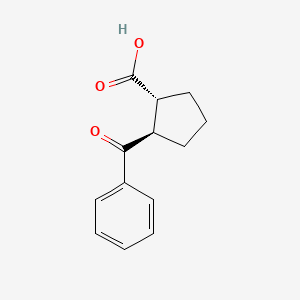

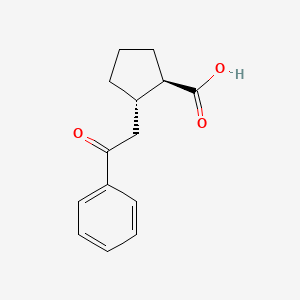

“trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735274-94-9 and a linear formula of C15H17FO3 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .

Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.3 . The compound has a density of 1.201g/cm3, a boiling point of 424.7ºC, and a flash point of 210.7ºC .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthesis of Naphthyridine Derivatives : A study by Jiang et al. (2010) details the six-step synthesis of a naphthyridine derivative, starting from related compounds, which includes a trans-cyclohexanecarboxylic acid moiety. This derivative is a PDE-4 inhibitor, indicating its potential application in medicinal chemistry.

Cyclohexane Derivatives in Enzyme Inhibition : Turbanti et al. (1993) synthesized monoamidic derivatives of cis- and trans-cyclohexanedicarboxylic acids, evaluating their activity as angiotensin-converting enzyme (ACE) inhibitors. These compounds, particularly the hydroxamic derivatives, showed significant inhibitory activity, suggesting their potential in drug development for cardiovascular diseases (Turbanti et al., 1993).

Stereochemistry Studies : Research on stereochemistry of cyclohexanecarboxylic acids by Gamboni and Schinz (1956) provides insights into the structural aspects of these compounds, which is crucial for understanding their chemical behavior and potential applications.

Medicinal Chemistry

Development of ACE Inhibitors : The work by Turbanti et al. (1993) not only contributes to organic synthesis but also highlights the medicinal potential of cyclohexanecarboxylic acid derivatives as ACE inhibitors, which are important for treating hypertension and heart failure.

Pharmacological Properties of Biphenyl Derivatives : Veer and Oud (2010) investigated biphenyl derivatives, including trans-phenyl-cyclohexane carboxylic acid, for their pharmacological properties. Some of these derivatives demonstrated significant antispasmodic activity, pointing to their potential use in medicinal applications (Veer & Oud, 2010).

Materials Science

- Liquid Crystal Research : Gray, Hogg, and Lacey (1981) synthesized and studied fluorinated cyclohexane-1-carboxylate esters, analyzing their nematic and smectic thermal stabilities. This research contributes to the understanding of liquid crystal materials, which have applications in displays and other optical technologies (Gray et al., 1981).

Eigenschaften

IUPAC Name |

(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQMYZIHQYRFEN-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152249 | |

| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

735274-90-5 | |

| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323811.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323814.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323817.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323818.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323822.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323823.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)